molecular formula C15H14ClN3O2S B10892071 2-[(4-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide

2-[(4-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B10892071
M. Wt: 335.8 g/mol
InChI Key: PIKDFUXHHPDNDV-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-N~1~-(4-methoxyphenyl)-1-hydrazinecarbothioamide is a complex organic compound characterized by its unique chemical structure, which includes a chlorobenzoyl group and a methoxyphenyl group attached to a hydrazinecarbothioamide backbone

Properties

Molecular Formula

C15H14ClN3O2S

Molecular Weight

335.8 g/mol

IUPAC Name

1-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C15H14ClN3O2S/c1-21-13-8-6-12(7-9-13)17-15(22)19-18-14(20)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,20)(H2,17,19,22)

InChI Key

PIKDFUXHHPDNDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzoyl)-N~1~-(4-methoxyphenyl)-1-hydrazinecarbothioamide typically involves a multi-step process:

    Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl~2~) under reflux conditions.

    Preparation of 4-methoxyphenylhydrazine: This can be synthesized by reducing 4-methoxynitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Condensation Reaction: The final step involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine in the presence of a base such as pyridine to form the desired hydrazinecarbothioamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)-N~1~-(4-methoxyphenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobenzoyl)-N~1~-(4-methoxyphenyl)-1-hydrazinecarbothioamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-N~1~-(4-methoxyphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain kinases or proteases, thereby disrupting cellular signaling pathways essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-methoxyphenyl)benzamide
  • 4-Chlorobenzoic acid hydrazide
  • 2-(4-Chlorobenzoyl)phenoxy-2-methylpropionic acid

Uniqueness

Compared to similar compounds, 2-(4-chlorobenzoyl)-N~1~-(4-methoxyphenyl)-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinecarbothioamide backbone allows for versatile modifications, making it a valuable scaffold in drug design and material science.

This detailed overview provides a comprehensive understanding of 2-(4-chlorobenzoyl)-N~1~-(4-methoxyphenyl)-1-hydrazinecarbothioamide, highlighting its synthesis, reactions, applications, and unique properties

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